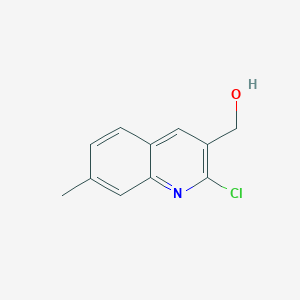

(2-Chloro-7-methylquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-7-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULSNMQBGIVMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356674 | |

| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170848-22-3 | |

| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170848-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol via the selective reduction of its corresponding aldehyde, 2-chloro-7-methylquinoline-3-carbaldehyde. Quinoline derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, making reliable synthetic routes to functionalized intermediates like the target alcohol essential. This document delves into the mechanistic rationale for reagent selection, offers a detailed, step-by-step experimental protocol, outlines critical safety and handling procedures, and provides expected analytical data for product validation. The presented protocol is designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, safety, and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Quinoline Alcohols

The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The functionalization of this scaffold is key to modulating its pharmacological profile. This compound serves as a versatile synthetic intermediate. The primary alcohol moiety allows for further derivatization, such as esterification or conversion to an alkylating agent, while the chloro-substituent at the C2 position provides a reactive handle for nucleophilic substitution or cross-coupling reactions.

This guide focuses on the direct and efficient reduction of 2-chloro-7-methylquinoline-3-carbaldehyde, a readily accessible precursor often synthesized via the Vilsmeier-Haack reaction.[1][2] The objective is to present a robust and well-validated laboratory-scale procedure for its conversion to the target primary alcohol.

Reaction Principle and Mechanistic Insight

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, achieved through the addition of a hydride (H⁻) nucleophile to the carbonyl carbon.

Causality of Reagent Selection: Sodium Borohydride (NaBH₄)

While several hydride reagents can effect this transformation, Sodium Borohydride (NaBH₄) is the reagent of choice for this specific synthesis for several compelling reasons:

-

Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[3] Unlike more powerful reagents such as Lithium Aluminum Hydride (LiAlH₄), it will not reduce other potentially present functional groups like esters, amides, or nitriles under standard conditions.[3][4] This selectivity is crucial for complex molecule synthesis, preventing unwanted side reactions.

-

Operational Simplicity: NaBH₄ is stable in air and can be used in protic solvents like methanol (MeOH) or ethanol (EtOH).[5] This contrasts sharply with LiAlH₄, which reacts violently with protic solvents and requires strictly anhydrous conditions.[5] The use of alcoholic solvents is advantageous as they also serve as the proton source for the final step of the mechanism.

-

Safety Profile: While requiring careful handling, NaBH₄ is significantly safer and easier to manage than LiAlH₄. Its reactions are typically less exothermic and more controllable on a laboratory scale.

The Reduction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.

-

Nucleophilic Hydride Attack: The borohydride anion ([BH₄]⁻) serves as the source of the hydride nucleophile. The hydride attacks the electrophilic carbonyl carbon of the 2-chloro-7-methylquinoline-3-carbaldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (in this case, methanol). This step quenches the intermediate and liberates the final primary alcohol product, this compound. Each molecule of NaBH₄ can theoretically reduce up to four molecules of the aldehyde.[5]

Caption: The two-stage mechanism for aldehyde reduction by NaBH₄.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the transformation.

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | ≥97% Purity | Sigma-Aldrich | Starting Material |

| Sodium Borohydride (NaBH₄) | ≥98% Purity, Powder | Sigma-Aldrich | Reducing Agent. Handle with care. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction Solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab Prepared | For aqueous work-up |

| Brine (Saturated NaCl Solution) | - | Lab Prepared | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Acros Organics | Drying Agent |

| Round-bottom flask, magnetic stirrer, ice bath | - | - | Standard glassware |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of the target alcohol.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (2.06 g, 10.0 mmol, 1.0 eq).

-

Dissolution: Add 40 mL of anhydrous methanol. Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Reagent Addition: Slowly and carefully add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at ambient temperature for 1 hour.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and cautiously add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed.

-

Solvent Removal & Extraction: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer two more times with 25 mL portions of DCM.

-

Washing and Drying: Combine the organic extracts and wash them once with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the product by recrystallization from an ethanol/water mixture to afford this compound as a white or off-white solid.

Product Characterization and Validation

| Parameter | Expected Outcome |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | Specific to the 7-methyl isomer, but expected to be a sharp melting point upon purification. The analogous (2-chloro-8-methylquinolin-3-yl)methanol has a defined crystal structure.[6][7] |

| ¹H NMR (CDCl₃) | Expect signals for aromatic protons on the quinoline core (δ 7.0-8.5 ppm), a singlet for the methyl group (CH₃) around δ 2.5 ppm, a singlet or doublet for the methylene protons (CH₂OH) around δ 4.8 ppm, and a broad singlet for the hydroxyl proton (OH).[8][9] |

| ¹³C NMR (CDCl₃) | Expect signals for the quinoline carbons (δ 120-150 ppm), the methyl carbon (around δ 20-25 ppm), and the methylene carbon (CH₂OH) around δ 60-65 ppm.[9][10] |

| Mass Spec (ESI) | Expect to see the [M+H]⁺ ion corresponding to the molecular weight of C₁₁H₁₀ClNO (m/z ~208.05), showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).[9] |

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable for the successful and responsible execution of this synthesis.

-

Sodium Borohydride (NaBH₄):

-

Hazards: Water-reactive. Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[11] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

-

Handling: Always handle in a well-ventilated fume hood.[12] Wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[11] Keep away from water, acids, and oxidizing agents.[12] Store in a tightly sealed container in a dry, cool place.

-

-

2-Chloroquinoline Derivatives:

-

Hazards: Halogenated heterocyclic compounds should be treated as potentially toxic and irritant. Avoid inhalation of dust and skin contact.

-

-

Personal Protective Equipment (PPE):

-

A flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

-

-

Waste Disposal:

-

Quench any residual NaBH₄ very slowly with a protic solvent like isopropanol before aqueous disposal. All chlorinated organic waste must be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local and institutional regulations.

-

Conclusion

The reduction of 2-chloro-7-methylquinoline-3-carbaldehyde using sodium borohydride in methanol is a highly efficient, selective, and reliable method for synthesizing this compound. The protocol presented in this guide is robust and scalable, leveraging a mild and operationally simple reagent. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.

References

- ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.

- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.

- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).

- University of Washington. (n.d.). Sodium Borohydride SOP.docx.

- SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition.

- National Library of Medicine. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde.

- ResearchGate. (n.d.). Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone.

- University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.

- ResearchGate. (n.d.). Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2.

- Sci-Hub. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids.

- Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.

- National Center for Biotechnology Information. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol.

- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- PubMed. (2010). (2-Chloro-8-methyl-quinolin-3-yl)methanol.

Sources

- 1. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Chloro-8-methyl-quinolin-3-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. chemistry.osu.edu [chemistry.osu.edu]

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-7-methylquinolin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of (2-Chloro-7-methylquinolin-3-yl)methanol, a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Quinoline scaffolds are prevalent in a wide array of therapeutic agents, known for their diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1] Understanding the physicochemical characteristics of novel quinoline derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, thereby guiding rational drug design and development. This document details the theoretical and practical aspects of key parameters such as molecular structure, melting point, boiling point, solubility, and acidity (pKa). Furthermore, it outlines robust, self-validating experimental protocols for their determination, providing researchers, scientists, and drug development professionals with a foundational understanding and actionable methodologies for the characterization of this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For quinoline derivatives such as this compound, a thorough understanding of these properties is not merely academic but a critical component of preclinical development. Poor aqueous solubility, for instance, can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity.[2] Similarly, the ionization state of a molecule at physiological pH, dictated by its pKa, affects its ability to cross cellular membranes and interact with its biological target.

This guide is structured to provide both the established data for this compound and the detailed experimental frameworks required to ascertain these properties with a high degree of confidence. The methodologies described are grounded in established principles and are designed to yield reliable and reproducible data, a cornerstone of scientific integrity.

Molecular Structure and Core Properties

The foundational attributes of this compound are derived from its chemical structure. These intrinsic properties are the starting point for all further physicochemical analysis.

| Property | Value | Source |

| CAS Number | 170848-22-3 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO | [3] |

| Molecular Weight | 207.66 g/mol | [3] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=CC=C2C=C(CO)C(Cl)=NC2=C1 | |

| InChI Key | ZULSNMQBGIVMGC-UHFFFAOYSA-N |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. For crystalline solids, a sharp melting point range is indicative of high purity, whereas impurities typically depress and broaden this range.[3]

| Thermal Property | Value | Source |

| Melting Point | 131-133 °C | [4] |

| Boiling Point (Predicted) | 368.7 ± 37.0 °C | [4] |

3.1. Experimental Protocol: Melting Point Determination

The determination of a precise melting point is a critical first step in the characterization of a newly synthesized batch of this compound. The capillary method is a widely accepted and reliable technique.

Causality of Experimental Choices:

-

Capillary Tube: Using a thin-walled capillary tube ensures rapid and uniform heat transfer to the sample.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.[3]

-

Dry, Finely Powdered Sample: This ensures uniform packing and heat distribution within the sample.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil.[3]

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (around 115 °C).

-

Equilibration and Observation: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Validation: A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its oral bioavailability. Quinoline derivatives are generally more soluble in organic solvents than in water.[5][6] The precise aqueous solubility of this compound is a key parameter to be determined.

4.1. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[7]

Causality of Experimental Choices:

-

Equilibrium Time: Allowing the suspension to equilibrate for an extended period (24-48 hours) ensures that the dissolution and precipitation processes have reached a steady state, providing a true measure of thermodynamic solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

-

Use of a Calibrated Analytical Method: A validated analytical technique like HPLC-UV is necessary for the accurate quantification of the dissolved compound.

Step-by-Step Methodology:

-

Solution Preparation: Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For this compound, the quinoline nitrogen is basic and can be protonated. The pKa of quinoline itself is approximately 4.9, and this value is influenced by substituents on the quinoline ring.[8]

5.1. Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for pKa determination, provided the compound has a chromophore near the ionization site, leading to a change in absorbance upon protonation or deprotonation.[9][10]

Causality of Experimental Choices:

-

Buffer Series: Using a series of buffers with finely spaced pH values allows for the precise determination of the pH at which the concentrations of the ionized and non-ionized species are equal.

-

Constant Ionic Strength: Maintaining a constant ionic strength across all buffers minimizes variations in activity coefficients that could affect the accuracy of the pKa measurement.

-

Wavelength Selection: Analyzing the absorbance changes at multiple wavelengths where the ionized and non-ionized forms have different extinction coefficients provides a robust dataset for pKa calculation.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength, covering a pH range from approximately 2 to 12.

-

Sample Preparation in 96-Well Plate: In a UV-transparent 96-well plate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions.[9]

-

Spectrophotometric Measurement: Measure the UV-Vis absorbance spectra (e.g., from 230 to 500 nm) for each well using a plate reader.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Spectroscopic and Structural Characterization

A comprehensive characterization of this compound requires a suite of spectroscopic and analytical techniques to confirm its structure and purity.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[11]

Expected ¹H NMR Features:

-

Aromatic protons on the quinoline ring.

-

A singlet for the methyl group protons.

-

A singlet for the methylene protons of the methanol group.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

-

Signals corresponding to the carbon atoms of the quinoline ring.

-

A signal for the methyl carbon.

-

A signal for the methylene carbon.

6.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

-

O-H stretching of the alcohol group (broad band around 3200-3600 cm⁻¹).

-

C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹).

-

C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region).

-

C-O stretching of the alcohol (around 1000-1260 cm⁻¹).

-

C-Cl stretching (typically in the 600-800 cm⁻¹ region).

6.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Expected Mass Spectrum:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.66 g/mol ).

-

Isotope peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Characteristic fragmentation patterns for quinoline derivatives.[4][12]

6.4. X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.[6]

Experimental Workflow for X-ray Crystallography:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in its evaluation as a potential drug candidate. This guide has provided the known core properties of this compound and, more importantly, has detailed the robust experimental protocols necessary for the determination of its thermal properties, solubility, and pKa. The outlined methodologies, grounded in established scientific principles, are designed to yield accurate and reproducible data. By following these protocols, researchers can build a comprehensive physicochemical profile of this compound, enabling informed decisions in the subsequent stages of drug discovery and development. The integration of these experimental data with computational modeling will further enhance the understanding of this promising quinoline derivative and its potential therapeutic applications.

References

- This compound - ChemBK. (n.d.).

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).

- 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.).

- Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions. (n.d.).

- Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).

- Quinoline - Wikipedia. (n.d.).

- (a) Correlation between the quinoline nitrogen pKa (pKa1) and the... | Download Scientific Diagram - ResearchGate. (n.d.).

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).

- Melting point determination. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (n.d.).

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).

- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique - AMiner. (n.d.).

- FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.).

- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (2025, August 7).

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).

- Structures of the quinoline derivatives. - ResearchGate. (n.d.).

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.).

- FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.).

- X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate. (n.d.).

- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells | ACS Omega. (2026, January 6).

- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF - ResearchGate. (2025, August 7).

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. (n.d.).

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF - ResearchGate. (2025, August 9).

- How to find Pka of compound using UV visible spectroscopy - YouTube. (2022, August 7).

- pKa of a dye: UV-VIS Spectroscopy. (n.d.).

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chempap.org [chempap.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Chloro-7-methylquinolin-3-yl)methanol CAS number and molecular weight

An In-depth Technical Guide to (2-Chloro-7-methylquinolin-3-yl)methanol: A Core Heterocyclic Building Block for Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol with mechanistic insights, and explore its strategic importance as a versatile building block in the synthesis of complex, biologically active molecules. This document is designed to serve as a practical and authoritative resource, bridging the gap between foundational chemistry and advanced pharmaceutical application.

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties have made it a cornerstone in the development of numerous therapeutic agents. Compounds incorporating the quinoline core exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1]

Within this important class of compounds, halogenated derivatives such as this compound serve as exceptionally versatile synthetic intermediates. The presence of a reactive chlorine atom at the 2-position allows for a wide range of nucleophilic substitution reactions, while the hydroxymethyl group at the 3-position provides a handle for oxidation, esterification, or conversion to other functional groups. This dual functionality makes it a high-value precursor for constructing diverse molecular libraries and developing novel drug candidates. This guide will focus specifically on the 7-methyl substituted variant, detailing its properties, synthesis, and strategic utility.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 170848-22-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀ClNO | [3][4][5] |

| Molecular Weight | 207.66 g/mol | [3][5] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [4] |

| Melting Point | 131-133 °C | [5] |

| Boiling Point | 368.7 ± 37.0 °C (Predicted) | [5] |

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 2-chloro-7-methylquinoline-3-carbaldehyde. This transformation is a cornerstone reaction in organic synthesis.

Principle of Synthesis: Selective Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is typically achieved using a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this particular synthesis.

Causality of Experimental Choice:

-

Selectivity: NaBH₄ is a highly selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups that may be present, such as esters, amides, or the chloro-aryl system of the quinoline ring. This chemoselectivity prevents unwanted side reactions and simplifies product purification.

-

Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer. It is stable in air and reacts slowly and controllably with protic solvents like methanol or ethanol, making the reaction easier to manage on a laboratory scale.

The general reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final primary alcohol product.

Experimental Protocol: Synthesis via NaBH₄ Reduction

This protocol is adapted from established procedures for the synthesis of structurally similar quinoline methanols, such as the 6-methyl and 8-methyl analogs.[6][7]

Materials:

-

2-Chloro-7-methylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (e.g., 1.0 mmol, 205.6 mg).

-

Dissolution: Add anhydrous methanol (20 mL) to the flask and stir at room temperature (20-25 °C) until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 1.2 mmol, 45.4 mg) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps control the reaction exotherm and any hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution to neutralize any unreacted borohydride and acidic byproducts.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate for creating more complex molecules with therapeutic potential. Its two distinct functional groups serve as orthogonal synthetic handles.

A Versatile Synthetic Intermediate

-

The C2-Chloride: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. This reaction is a key step in the synthesis of many biologically active quinoline derivatives. For instance, reaction with various amines can lead to novel aminoquinoline scaffolds, which are explored for their antidepressant or antimalarial activities.[8]

-

The C3-Hydroxymethyl Group: The primary alcohol is a versatile functional group that can undergo numerous transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions like reductive amination or amide coupling. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or halogenated (e.g., with SOCl₂) to produce 2-chloro-3-(chloromethyl)-7-methylquinoline, a potent electrophile for coupling with nucleophiles.[8]

Potential Synthetic Transformations

The following diagram illustrates the synthetic utility of this compound as a starting point for diversification.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties and accessible synthesis make it a readily available starting material. The compound's true power is realized through the orthogonal reactivity of its chloro and hydroxymethyl groups, which unlocks a vast chemical space for the development of novel quinoline-based derivatives. As the search for new and more effective therapeutics continues, the intelligent application of such versatile building blocks will remain paramount to the success of drug discovery programs.

References

- This compound. ChemBK. [Link]

- This compound Suppliers. ChemBK. [Link]

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

- 2-Chloro-3-methylquinoline.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- (2-Chloro-8-methylquinolin-3-yl)methanol.

- (2-Chloro-6-methylquinolin-3-yl)methanol.

- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. (2-chloro-7-methyl-3-quinolinyl)methanol | 170848-22-3 [sigmaaldrich.com]

- 5. This compound CAS#: 170848-22-3 [m.chemicalbook.com]

- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2-Chloro-7-methylquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the novel quinoline derivative, (2-Chloro-7-methylquinolin-3-yl)methanol. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[1] A thorough understanding of their structure and properties, ascertained through modern spectroscopic techniques, is paramount for the rational design of new therapeutic agents.

While a complete, experimentally verified dataset for this specific molecule is not publicly available, this guide will leverage data from closely related analogs and first principles of spectroscopy to present a robust, predictive analysis. This approach, common in the early stages of novel compound research, allows for structural confirmation and provides a valuable reference for future experimental work.

Synthesis Pathway: From Carbaldehyde to Methanol

The logical synthetic precursor to this compound is its corresponding carbaldehyde, 2-chloro-7-methylquinoline-3-carbaldehyde. The synthesis of this aldehyde has been reported via a Vilsmeier-Haack reaction[2]. The final step to obtain the target alcohol is a selective reduction of the aldehyde functionality.

The workflow for this synthesis is outlined below:

Caption: Synthetic route to this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures in solution.[3][4] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with interpretations based on the known spectra of similar quinoline derivatives.[5][6]

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | s | 1H | H4 | The proton at position 4 is a singlet and is expected to be downfield due to the anisotropic effect of the quinoline ring system and the deshielding effect of the adjacent chloro group. |

| ~7.9 | d | 1H | H5 | Aromatic proton on the benzene ring, split by H6. |

| ~7.6 | s | 1H | H8 | Aromatic proton appearing as a singlet due to the adjacent methyl group. |

| ~7.4 | d | 1H | H6 | Aromatic proton on the benzene ring, split by H5. |

| ~4.8 | s | 2H | -CH₂OH | The methylene protons of the methanol group are expected to be a singlet, shifted downfield by the adjacent aromatic ring and hydroxyl group. |

| ~2.5 | s | 3H | -CH₃ | The methyl protons at position 7 will appear as a sharp singlet. |

| Variable | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent. |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C2 | The carbon bearing the chloro group is expected to be significantly downfield. |

| ~148 | C8a | Quaternary carbon at the fusion of the two rings. |

| ~140 | C7 | Carbon bearing the methyl group. |

| ~136 | C4 | Aromatic CH carbon. |

| ~130 | C5 | Aromatic CH carbon. |

| ~128 | C6 | Aromatic CH carbon. |

| ~127 | C4a | Quaternary carbon at the ring junction. |

| ~125 | C3 | Carbon attached to the methanol group. |

| ~124 | C8 | Aromatic CH carbon. |

| ~60 | -CH₂OH | The carbon of the methanol group, shifted downfield by the electronegative oxygen. |

| ~21 | -CH₃ | The methyl carbon at position 7. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule.[7] The spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (from the methanol group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₃ and -CH₂OH) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1100-1000 | Strong | C-O stretch (from the primary alcohol) |

| 850-750 | Strong | C-Cl stretch |

The presence of a broad O-H stretching band is a key indicator of the hydroxyl group, while the combination of aromatic and aliphatic C-H stretches, along with the characteristic quinoline ring vibrations, would confirm the overall structure.[8][9][10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[12][13][14]

The predicted mass spectrum of this compound would show:

-

Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₁₁H₁₀ClNO). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.

-

Loss of a hydroxyl radical (•OH) to give a fragment at [M-17]⁺.

-

Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at [M-31]⁺.

-

Further fragmentation of the quinoline ring system.

-

A comparative analysis of the fragmentation patterns of similar chloroquinoline derivatives can aid in the detailed interpretation of the mass spectrum.[15][16][17][18]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[19] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[20]

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters, typically with 16 scans and a relaxation delay of 2 seconds.[21]

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is generally sufficient.[21]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and apply a baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.[19]

FTIR Data Acquisition

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Detailed Steps:

-

Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[22] Place a small amount of the solid this compound directly onto the crystal surface.[23] Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[24]

-

Data Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[23] Then, collect the spectrum of the sample. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. If comparison with library transmission spectra is desired, an ATR correction can be applied. Identify and label the wavenumbers of the major absorption peaks.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization (EI).

Detailed Steps:

-

Sample Introduction: Dissolve a small quantity of this compound in a volatile solvent (e.g., methanol or dichloromethane). The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated insertion probe.[25]

-

Ionization: In the ion source, the sample is vaporized under high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).[12][26] This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a reproducible manner.[27]

-

Mass Analysis: The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[25]

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the abundance of each ion. The resulting data is displayed as a mass spectrum, a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By integrating predictive analysis based on known chemical principles and data from analogous structures with detailed, field-proven experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds. The provided methodologies and interpretations will facilitate the unambiguous structural confirmation of this and other related molecules, thereby accelerating the drug discovery process.

References

- Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.com.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawellinstrument.com.

- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Edinburghinst.com.

- Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.

- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.

- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Mesbahenergy.com.

- Metin, M. (2021). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

- Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543.

- Said, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7024–7052.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tsijournals.com.

- University of California, Los Angeles. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. UCLA Chemistry & Biochemistry.

- University of Regensburg. (n.d.). Sample preparation for FT-IR.

- Wikipedia. (n.d.). Mass spectrometry.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ias.ac.in [ias.ac.in]

- 6. ias.ac.in [ias.ac.in]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. jascoinc.com [jascoinc.com]

- 24. edinst.com [edinst.com]

- 25. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of (2-Chloro-7-methylquinolin-3-yl)methanol: A Technical Guide for Drug Development

Foreword: Navigating the Crucial Parameter of Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a promising molecule to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent compound. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (2-Chloro-7-methylquinolin-3-yl)methanol, a quinoline derivative of interest, in common organic solvents. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to expertly characterize its solubility profile. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework, and explore the nuances that ensure the generation of reliable and reproducible data.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment of this compound's structure can offer valuable insights into its likely solubility in various solvents. The fundamental principle of "like dissolves like" serves as our primary guidepost.[1][2][3]

This compound (C11H10ClNO, Molar Mass: 207.66 g/mol ) possesses a bicyclic heteroaromatic quinoline core.[4] Quinoline itself is characterized as a colorless hygroscopic liquid that is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[5][6] The substituents on the quinoline ring of our target molecule will further modulate its polarity and, consequently, its solubility:

-

2-Chloro group: The electronegative chlorine atom introduces a polar C-Cl bond, potentially increasing interactions with polar solvents.

-

7-Methyl group: This nonpolar alkyl group will contribute to the molecule's lipophilicity, favoring solubility in nonpolar solvents.

-

3-Methanol group (-CH2OH): The hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the molecule's polarity and its potential to dissolve in protic solvents like alcohols and, to some extent, water.

Based on this structural analysis, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the methanol group. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be excellent solvents.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar functionalities of the molecule will hinder dissolution.

This theoretical framework is a crucial first step, guiding the selection of an appropriate range of solvents for experimental determination.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[7][8] This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the saturated solution.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).[9][10]

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[11] Preliminary studies may be needed to determine the time required to reach equilibrium.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[13][14] A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Analytical Quantification Techniques

The choice of analytical technique for determining the concentration of the dissolved compound is critical for the accuracy of the solubility measurement.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for quantifying compounds that possess a chromophore, which is the case for the quinoline ring system.[15]

-

Principle: The method relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration (Beer-Lambert Law).

-

Procedure: A wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is determined by interpolating its absorbance on this curve.[13]

-

Causality: This method is chosen for its simplicity and speed, especially in early-stage discovery where high-throughput screening is beneficial.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive technique, particularly for complex mixtures or when the compound has low UV absorbance.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis or mass spectrometry) is used for quantification.

-

Procedure: A suitable HPLC method (including column, mobile phase, and detector settings) must be developed and validated. A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area versus concentration. The concentration of the experimental sample is then determined from this curve.

-

Causality: HPLC is the preferred method when higher accuracy and specificity are required, or when the solubility is very low, as it can separate the analyte from any potential impurities or degradants.[16]

Critical Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome and reproducibility of solubility experiments. A thorough understanding of these is essential for generating trustworthy data.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[17][18] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility and dissolution rate.[17][19]

-

Impact: A metastable polymorph will generally exhibit higher apparent solubility than the most stable form.[20] Over time, the metastable form may convert to the more stable, less soluble form, leading to a decrease in the measured solubility.

-

Self-Validation: It is crucial to characterize the solid form of this compound used in the solubility studies (e.g., using X-ray powder diffraction or differential scanning calorimetry). It is also important to analyze the solid material remaining after the equilibration period to check for any polymorphic transformations.[18]

Diagram of Polymorphism's Impact on Solubility

Caption: Relationship between polymorphic forms and solubility.

pH and Ionization

For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this is more critical in aqueous solutions, the acidic or basic nature of organic solvents or the presence of acidic/basic impurities can also influence the ionization state and thus the solubility of the compound.

Temperature

Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential for reproducibility.[1]

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data for this compound should be summarized in a structured table.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

The Role of Computational Models

In modern drug discovery, experimental approaches are often complemented by in silico or computational models.[21] Quantitative Structure-Property Relationship (QSPR) models can predict the solubility of a compound based on its molecular descriptors.[22] These models are built using large datasets of compounds with experimentally determined solubilities.[23][24][25] While predictive models for a novel compound like this compound may have limitations, they can be valuable for prioritizing which solvents to screen experimentally and for understanding the structural drivers of solubility.

Conclusion: A Pathway to Comprehensive Understanding

Determining the solubility of this compound in common organic solvents is a critical step in its development pathway. This guide has provided a robust framework, grounded in established scientific principles and methodologies. By combining theoretical predictions with rigorous experimental work using the shake-flask method, and paying close attention to critical factors like polymorphism, researchers can generate high-quality, reliable solubility data. This information is indispensable for subsequent formulation development, ensuring that the therapeutic potential of this promising quinoline derivative can be fully realized.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488.

- Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477-1488.

- Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications.

- Moradiya, M., Vavia, P. R., & Trotta, F. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18780.

- Kjell, A., & Bergström, C. A. S. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 101, 141–157.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Computational models for the prediction of drug solubility. (n.d.). ResearchGate.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26–30.

- Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). SciSpace.

- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry.

- BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare.

- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.

- Solubility of organic compounds. (n.d.). Khan Academy.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Quinoline. (n.d.). Wikipedia.

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018).

- Annex 4. (n.d.). World Health Organization (WHO).

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). EMA.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- This compound. (n.d.). ChemBK.

- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (n.d.).

- (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH.

- (2-Chloro-8-methyl-quinolin-3-yl)methanol. (2010). PubMed.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chembk.com [chembk.com]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. ema.europa.eu [ema.europa.eu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. improvedpharma.com [improvedpharma.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Global and local computational models for aqueous solubility prediction of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-Chloro-7-methylquinolin-3-yl)methanol: Synthesis, Characterization, and Applications

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities. Within this important class of heterocycles, (2-Chloro-7-methylquinolin-3-yl)methanol emerges as a pivotal building block for the synthesis of more complex molecules in drug discovery programs. The presence of a chlorine atom at the 2-position, a methyl group at the 7-position, and a hydroxymethyl group at the 3-position provides three distinct points for chemical modification, making it a highly valuable intermediate.